N-tert-butyl-1-chlorocyclobutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

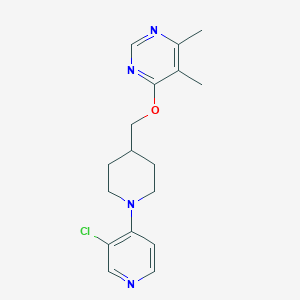

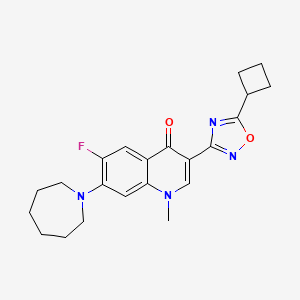

“N-tert-butyl-1-chlorocyclobutane-1-sulfonamide” is a chemical compound with the CAS Number: 2137595-68-5 . It has a molecular weight of 225.74 . The IUPAC name for this compound is N-(tert-butyl)-1-chlorocyclobutane-1-sulfonamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(9)5-4-6-8/h10H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Catalytic Aminohydroxylation and Aziridination of Olefins

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. It behaves similarly to Chloramine-T in these reactions. The sulfonyl-nitrogen bond in the product or its derivatives is easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This utility underscores its role in the synthesis of nitrogen-containing compounds, which are pivotal in pharmaceuticals, agrochemicals, and material sciences (Gontcharov, Liu, & Sharpless, 1999).

Chemoselective Nitration of Aromatic Sulfonamides

The compound is a key reagent in the chemoselective nitration of aromatic sulfonamides, leading to the synthesis of mono-nitro derivatives. This process demonstrates high selectivity for sulfonamide-functionalized aryl systems, even in the presence of other sensitive or potentially reactive functionalities. This method is significant for the targeted modification of aromatic sulfonamides, which are common in various drugs and chemicals (Kilpatrick, Heller, & Arns, 2013).

Synthesis of Sulfinyl Containing Compounds

This compound can be used as a starting point for synthesizing sulfinyl-containing compounds. Through activation and subsequent treatment with various nucleophiles, a wide range of corresponding sulfinic acid amides, new sulfoxides, and sulfinic acid esters can be produced. This application is crucial for the development of sulfinyl-based compounds in pharmaceuticals and materials science (Wei & Sun, 2015).

Water-Soluble Carbonic Anhydrase Inhibitors

The reaction of aromatic/heterocyclic sulfonamides with specific reagents in the presence of carbodiimide derivatives leads to the formation of water-soluble compounds. These compounds have been assayed as inhibitors of carbonic anhydrase, showing efficient inhibition against its isozymes involved in aqueous humor secretion within the eye. This discovery is significant for the development of topical antiglaucoma medications (Scozzafava et al., 1999).

Safety and Hazards

properties

IUPAC Name |

N-tert-butyl-1-chlorocyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(9)5-4-6-8/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNDTQXOXKTGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2581839.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2581844.png)

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)